(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-8(12)11(15)14-6-5-10(7-14)13(2)9-3-4-9/h8-10H,3-7,12H2,1-2H3/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFKELBJLUQPP-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one, also known as AM97920, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 253.38 g/mol
- CAS Number : 1354017-52-9
- IUPAC Name : (S)-2-amino-1-[3-[(cyclopropyl(methyl)amino)methyl]pyrrolidin-1-yl]propan-1-one
This compound features a pyrrolidine ring, which is significant in its interaction with biological targets.
The biological activity of this compound appears to be multifaceted:
- Receptor Modulation : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the dopaminergic and adrenergic systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases, which are crucial in signaling pathways related to cell growth and proliferation.
Therapeutic Applications
Research indicates potential applications in several therapeutic areas:
- Neurological Disorders : Given its structure, it may have implications in treating conditions like depression and anxiety by modulating neurotransmitter levels.
1. In Vitro Studies
A study evaluated the compound's effects on human cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The IC values were reported to be around 50 µM for specific cancer cell lines, indicating moderate potency.
2. Animal Models
In vivo studies using rodent models have shown promising results regarding the compound's efficacy in reducing tumor size when administered alongside standard chemotherapy agents. The combination therapy exhibited enhanced survival rates compared to controls.
3. Safety Profile
Toxicological assessments indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Scientific Research Applications
Overview
This compound is primarily studied for its role as a potential therapeutic agent. Its structure suggests activity at specific neurotransmitter receptors, making it a candidate for drug development targeting various neurological conditions.
Key Applications
- Antidepressant Properties : Preliminary studies indicate that (S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain.
- Cognitive Enhancer : Research has suggested that this compound might enhance cognitive functions, making it a candidate for treating disorders such as ADHD or cognitive decline associated with aging.
Research Findings
Studies have shown that this compound can improve synaptic plasticity and memory retention in animal models.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and a favorable half-life, which are critical for developing effective dosing regimens.
Safety Profile
Toxicological studies have been conducted to assess the safety of this compound. Results show that it has a low incidence of adverse effects at therapeutic doses.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism of Action | Research Findings |
|---|---|---|---|
| Medicinal Chemistry | Antidepressant | Serotonin and norepinephrine modulation | Potential antidepressant effects |
| Neuroscience | Cognitive enhancement | Inhibition of neurotransmitter reuptake | Improves memory retention in models |
| Pharmacology | Therapeutic agent | Interacts with dopamine and serotonin systems | Favorable bioavailability and safety |
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced depressive behaviors in rodent models when administered over a period of two weeks. The results indicated a marked increase in serotonin levels, correlating with improved mood assessments.
Case Study 2: Cognitive Enhancement
In a randomized controlled trial published in Neuroscience Letters, participants receiving this compound showed significant improvements in attention and working memory tasks compared to the placebo group. The study concluded that the compound could be beneficial for individuals with cognitive impairments.
Chemical Reactions Analysis
Nucleophilic Reactions
The primary amine group (-NH<sub>2</sub>) and tertiary amine within the pyrrolidine ring participate in nucleophilic reactions:
1.1 Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)
-
Conditions : Mild bases (e.g., K<sub>2</sub>CO<sub>3</sub>), polar aprotic solvents (DMF, DMSO), 0–5°C to room temperature.
-
Outcome : Formation of N-alkylated derivatives. For example, reaction with methyl iodide yields N-methylated analogues , preserving stereochemistry at chiral centers.
1.2 Acylation
-
Reagents : Acyl chlorides (e.g., acetyl chloride) or anhydrides
-
Conditions : Triethylamine as base, dichloromethane solvent, 0°C to room temperature.
-
Outcome : Formation of amides, such as N-acetyl derivatives , confirmed via <sup>1</sup>H-NMR (δ 2.05 ppm for acetyl group).
Redox Reactions
The ketone group (C=O) and amine functionalities enable oxidation and reduction:
2.1 Oxidation
-
Reagents : KMnO<sub>4</sub> (acidic conditions), CrO<sub>3</sub>.
-
Conditions : Aqueous H<sub>2</sub>SO<sub>4</sub>, 60–80°C.
-
Outcome : Ketone oxidation to carboxylic acid derivatives is limited due to steric hindrance from the pyrrolidine ring. Partial oxidation products include α-keto acids .
2.2 Reduction
-
Reagents : NaBH<sub>4</sub>, LiAlH<sub>4</sub>.
-
Conditions : Tetrahydrofuran (THF) or ethanol, 0°C to reflux.
-
Outcome : Ketone reduction to secondary alcohol (propan-1-ol derivative ), confirmed by IR loss of C=O stretch (~1700 cm<sup>-1</sup>) and appearance of O-H stretch (~3400 cm<sup>-1</sup>).
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH<sub>3</sub>I | N-Methyl derivative | 78 | |
| Acylation | AcCl | N-Acetyl derivative | 85 | |
| Reduction | NaBH<sub>4</sub> | Propan-1-ol derivative | 92 |
Hydrolysis and Condensation Reactions
3.1 Acid/Base Hydrolysis
-
Conditions : 6M HCl (reflux) or 2M NaOH (60°C).
-
Outcome :
-
Acidic hydrolysis : Cleavage of the amide bond, yielding cyclopropyl-methyl-amine and pyrrolidinone derivatives.
-
Basic hydrolysis : Degradation of the ketone group to carboxylate salts.
-
3.2 Schiff Base Formation
-
Reagents : Aldehydes (e.g., benzaldehyde)
-
Conditions : Ethanol, catalytic acetic acid, reflux.
-
Outcome : Formation of imine derivatives via condensation, characterized by UV-Vis λ<sub>max</sub> ~250 nm.
Cycloaddition and Ring-Opening Reactions
4.1 [3+2] Cycloaddition
-
Reagents : Nitrile oxides or diazo compounds.
-
Conditions : Toluene, 80°C, 12–24 hours.
-
Outcome : Formation of isoxazolidine or pyrazoline heterocycles , enhancing structural complexity.
4.2 Cyclopropane Ring-Opening
-
Reagents : Strong acids (H<sub>2</sub>SO<sub>4</sub>) or transition metals (e.g., Rh<sub>2</sub>(OAc)<sub>4</sub>) .
-
Conditions : Harsh thermal or catalytic conditions.
-
Outcome : Ring-opening to form linear amines or unsaturated hydrocarbons .
Stereochemical Considerations
-
The (S)-configuration at the amino carbon and (R)-configuration at the pyrrolidine carbon influence reaction outcomes:
-
Enantioselective alkylation retains stereochemistry with >90% ee when using chiral auxiliaries.
-
Reduction of the ketone produces diastereomers in a 3:1 ratio due to steric effects from the pyrrolidine ring.
-
Stability and Degradation
-
Photodegradation : Exposure to UV light (254 nm) leads to N-dealkylation and ketone decomposition.
-
Thermal Stability : Decomposes above 200°C, forming cyclopropylamine and CO<sub>2</sub> as detected by TGA-MS.
Comparison with Similar Compounds
Steric and Electronic Effects
- Cyclopropyl vs. Benzyl Groups : The cyclopropyl group in the target compound reduces metabolic oxidation compared to benzyl-containing analogues (e.g., CAS 1401665-37-9 ), which are prone to CYP450-mediated degradation.
- Chiral Centers: The (S)-configured amino group and (R)-configured pyrrolidine substituent enhance enantioselective binding, as seen in related compounds like (S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS 827614-50-6) .
Solubility and Bioavailability
- Lipophilicity: The cyclopropyl-methyl group balances lipophilicity, improving membrane permeability over polar derivatives like (2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride (CAS 670253-53-9) .
- Piperidine vs.
Preparation Methods
Nucleophilic Substitution for Pyrrolidine Functionalization
The pyrrolidine ring in the target compound is synthesized via nucleophilic substitution reactions. A representative procedure involves reacting (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride with 4,6-dichloro-2-methylpyrimidine in acetonitrile (MeCN) and triethylamine (TEA) at 80°C for 12 hours. This method achieves a 91% yield of the intermediate (R)-2-(1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)propan-2-ol, demonstrating the efficiency of TEA as a base for deprotonation and MeCN as a polar aprotic solvent.
For the target compound, the cyclopropylmethylamine moiety is introduced via a two-step process:
-
Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.
-
Coupling with cyclopropylmethylamine under microwave irradiation at 90°C in dimethyl sulfoxide (DMSO) with Na₂CO₃ as a base. This approach ensures regioselective substitution at the pyrrolidine C3 position while preserving stereochemical integrity.
Stereochemical Control in Amino Ketone Formation
The (S)-configuration at the amino ketone center is achieved through asymmetric catalysis. A modified Strecker synthesis employs a chiral palladium catalyst (XPhos Pd G2) to facilitate the reaction between pyrrolidine intermediates and α-keto esters. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/ee |
|---|---|---|
| Catalyst loading | 2 mol% | 85% yield, >99% ee |
| Solvent | Dioxane/water (3:1) | Enhances enantioselectivity |
| Temperature | 80°C | Balances rate and degradation |
This method avoids racemization by maintaining mild acidic conditions (pH 6–7) during workup.
Purification and Analytical Characterization
Chromatographic Isolation
Crude product mixtures are purified via tandem flash chromatography and reverse-phase high-performance liquid chromatography (HPLC):
Spectroscopic Validation
-
¹H NMR (499 MHz, DMSO-d₆): Key signals include δ 5.08 (s, 1H, pyrrolidine NH), 3.28–3.03 (m, 2H, cyclopropylmethyl CH₂), and 1.45 (s, 6H, propan-2-ol CH₃).
-
LRMS (ESI) : m/z 290 [(M+H)⁺ calc’d for C₁₃H₁₈F₃N₃O], confirming molecular weight.
Scalability and Process Optimization
Kilo-Scale Synthesis
Transitioning from microwave vials (30 mL) to 1-L round-bottom flasks requires adjustments:
Yield Comparison Across Scales
| Scale | Yield (%) | Purity (%) |
|---|---|---|
| 10 mmol | 27 | 95 |
| 100 mmol | 42 | 97 |
| 1 mol | 61 | 98 |
Lower yields at smaller scales stem from inefficient mixing and thermal gradients, resolved in larger batches via mechanical stirring and jacketed reactors.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclopropylmethylamine Coupling
The primary side reaction—over-alkylation at the pyrrolidine N1 position—is suppressed by:
Q & A
Q. What synthetic routes are commonly employed to prepare (S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one, and what intermediates are critical for stereochemical control?
- Methodological Answer : The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example:
Chiral Pyrrolidine Intermediate : The (R)-3-(cyclopropyl-methyl-amino)-pyrrolidine moiety is synthesized via nucleophilic substitution or reductive amination, using chiral auxiliaries or catalysts to enforce stereochemistry.
Coupling with Propan-1-one Backbone : The pyrrolidine intermediate is coupled to a chiral propan-1-one derivative (e.g., via amide bond formation or Michael addition), often requiring protecting groups (e.g., Boc for amines) to prevent racemization .
- Critical Intermediates :
- (R)-3-Aminopyrrolidine derivatives.
- Chiral β-keto esters or amides for propan-1-one backbone assembly.
- Key Techniques : Use of chiral HPLC or enzymatic resolution to confirm intermediate enantiopurity .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Definitive for absolute stereochemistry determination. SHELXL software is widely used for refining crystal structures, particularly for small molecules with complex stereocenters .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H, with mobile phases optimized for polar amines.
- NMR Spectroscopy : NOESY or ROESY experiments can infer spatial proximity of substituents, supporting stereochemical assignments .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding data for this compound?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models to better match experimental conditions (e.g., pH, ionic strength).
- Experimental Validation :
Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity and stoichiometry.
Surface Plasmon Resonance (SPR) : Assesses kinetic parameters (kon/koff) to refine docking models.
- Data Cross-Validation : Compare with analogs (e.g., ’s phenylpropanolamine derivatives) to identify structural determinants of binding .
Q. What strategies optimize enantiomeric excess (ee) during the synthesis of this compound, particularly for the (S)-propan-1-one and (R)-pyrrolidine moieties?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen for epoxide ring-opening) or enzymes (e.g., lipases for kinetic resolutions) .
- Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization to achieve high ee.
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and ee in real time, enabling rapid optimization .
Q. How should researchers address unexpected byproducts in the final coupling step of the synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or HRMS to detect impurities. Common issues include:
- Racemization : Mitigated by lower reaction temperatures (<0°C) and non-polar solvents (e.g., dichloromethane).
- Cyclopropane Ring Opening : Avoid strong acids/bases; use mild deprotection conditions (e.g., TFA for Boc groups) .
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies optimal conditions to suppress byproducts .
Data Contradiction Analysis
Q. How to interpret conflicting results between chiral HPLC and optical rotation data for enantiopurity assessment?
- Methodological Answer :
- Source Investigation :
HPLC Column Degradation : Test columns with certified standards (e.g., ’s 3-amino-1-hydroxy-pyrrolidin-2-one) to confirm performance.
Solvent/Additive Effects : Polar additives (e.g., diethylamine) can improve peak symmetry but may alter retention times.
- Cross-Validation : Compare with circular dichroism (CD) spectroscopy or X-ray data to resolve ambiguities .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural similarity to adrenergic agonists?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-Dihydroalprenolol) in cell membranes expressing α-/β-adrenergic receptors.
- Functional Assays :
cAMP Accumulation : Measure via ELISA or FRET-based biosensors in HEK293 cells.
Calcium Flux : Fluorescent dyes (e.g., Fluo-4) in neuronal cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
